molecular formula C7H4N4O4 B1348168 4,6-Dinitro-1H-indazole CAS No. 62969-01-1

4,6-Dinitro-1H-indazole

Cat. No.: B1348168
CAS No.: 62969-01-1
M. Wt: 208.13 g/mol
InChI Key: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
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Description

4,6-Dinitro-1H-indazole is a heterocyclic compound characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring The presence of two nitro groups at positions 4 and 6 of the indazole ring imparts unique chemical properties to this compound

Mechanism of Action

While the specific mechanism of action for 4,6-Dinitro-1H-indazole is not available, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

While specific safety data for 4,6-Dinitro-1H-indazole is not available, it’s important to handle all chemicals with care. Always use personal protective equipment as required and ensure adequate ventilation when handling chemicals .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4,6-Dinitro-1H-indazole and its derivatives could have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-1H-indazole typically involves the reaction of picrylacetaldehyde with aryldiazonium salts, followed by intramolecular cyclization of the resulting picrylglyoxal monoarylhydrazones . This method allows for the formation of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, which can be further transformed into various derivatives through nucleophilic substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of picrylacetaldehyde and aryldiazonium salts in controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitro-1H-indazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4,6-Dinitro-1H-indazole can be compared with other indazole derivatives:

Properties

IUPAC Name

4,6-dinitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJSJUGOHAQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364857
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-01-1
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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